molecular formula C10H16 B11943237 Dispiro(2.0.2.4)decane CAS No. 24029-74-1

Dispiro(2.0.2.4)decane

Cat. No.: B11943237
CAS No.: 24029-74-1
M. Wt: 136.23 g/mol
InChI Key: BNGAGYMTAFZQJE-UHFFFAOYSA-N
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Description

Dispiro(2024)decane is a unique organic compound with the molecular formula C₁₀H₁₆ It is characterized by its distinctive structure, which includes two spiro-connected cyclopropane rings and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(2.0.2.4)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with cyclohexane derivatives in the presence of a strong base or catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While this compound is not widely produced on an industrial scale, its synthesis in research laboratories follows similar principles to those used in small-scale synthesis. The key challenge in industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dispiro(2.0.2.4)decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Dispiro(2.0.2.4)decane has several applications in scientific research, including:

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which Dispiro(2.0.2.4)decane exerts its effects depends on the specific application. In chemical reactions, its spirocyclic structure can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding or van der Waals forces. The exact pathways involved are subject to ongoing research and may vary depending on the context.

Comparison with Similar Compounds

Dispiro(2.0.2.4)decane can be compared with other spirocyclic compounds, such as:

    Dispiro(3.1.3.1)decane: This compound has a similar spirocyclic structure but with different ring sizes, leading to variations in reactivity and stability.

    Spiro[4.4]nonane: Another spirocyclic compound with a different ring system, which can result in distinct chemical properties.

    Spiro[5.5]undecane:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various research applications.

Properties

CAS No.

24029-74-1

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

dispiro[2.0.24.43]decane

InChI

InChI=1S/C10H16/c1-2-4-10(7-8-10)9(3-1)5-6-9/h1-8H2

InChI Key

BNGAGYMTAFZQJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)C3(C1)CC3

Origin of Product

United States

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